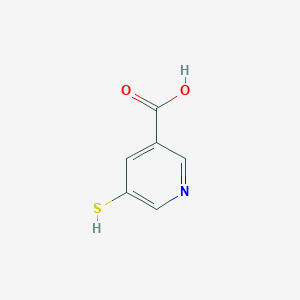

5-Sulfanylpyridine-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-5(10)3-7-2-4/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXTYYLFVZPAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509757 | |

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-21-5 | |

| Record name | 5-Mercapto-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 5-Sulfanylpyridine-3-carboxylic acid suggests several potential disconnection points. The carbon-sulfur (C-S) and carbon-carbon (C-C) bonds attached to the pyridine (B92270) ring are the most logical sites for disconnection.

Retrosynthetic Pathway A involves the disconnection of the C-S bond, leading to a 5-halopyridine-3-carboxylic acid precursor. This approach relies on the subsequent introduction of the sulfanyl (B85325) group via nucleophilic aromatic substitution or a transition metal-catalyzed coupling reaction. A key precursor in this pathway is 5-bromopyridine-3-carboxylic acid .

Retrosynthetic Pathway B focuses on the disconnection of the C-C bond of the carboxylic acid group. This route would start with a 5-sulfanylpyridine derivative, and the carboxylic acid functionality would be introduced in a later step, for instance, through the oxidation of a methyl group or the carboxylation of an organometallic intermediate. A potential key precursor here would be 5-bromo-3-methylpyridine , which can be converted to the corresponding thiol.

Considering the commercial availability and reactivity of starting materials, Pathway A, utilizing 5-bromopyridine-3-carboxylic acid as the key precursor, is often a more practical approach.

Classical Synthetic Routes for Pyridine-Sulfanyl Derivatives

Classical synthetic methods for preparing pyridine-sulfanyl derivatives often involve multi-step sequences that rely on fundamental organic reactions.

The introduction of a sulfanyl group onto a pyridine ring can be achieved through the reaction of a halopyridine with a sulfur nucleophile. Nucleophilic aromatic substitution (SNAr) is a common method, particularly when the pyridine ring is activated by electron-withdrawing groups. In the case of 5-bromopyridine-3-carboxylic acid, the carboxylic acid group provides some electron-withdrawing character, facilitating the substitution reaction.

The reaction typically involves heating the halopyridine with a source of sulfur, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, in a polar aprotic solvent like DMF or DMSO. The general mechanism involves the attack of the sulfur nucleophile on the carbon bearing the halogen, forming a Meisenheimer complex, which then eliminates the halide ion to yield the thiolate. Subsequent acidification protonates the thiolate to give the final sulfanylpyridine.

| Reactant | Reagent | Conditions | Product |

| 5-Bromopyridine-3-carboxylic acid | 1. Thiourea, 2. NaOH(aq), then H+ | Heat | This compound |

| 5-Bromopyridine-3-carboxylic acid | NaSH | DMF, Heat | This compound |

This table presents plausible classical thiolation reactions.

The introduction of a carboxylic acid group onto a pyridine ring can be accomplished through several classical methods. One common strategy is the oxidation of an alkyl group, typically a methyl group, at the desired position. For instance, 3-methyl-5-sulfanylpyridine could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield the target molecule. However, the sulfanyl group is susceptible to oxidation, which presents a significant challenge for this approach and may require a protection strategy.

Another classical approach is the carbonation of an organometallic derivative of pyridine. This involves the formation of a Grignard or organolithium reagent from a halopyridine, followed by quenching with carbon dioxide. For example, 5-bromopyridine could be converted to its Grignard reagent, which is then reacted with CO₂ to introduce the carboxylic acid at the 5-position. However, applying this to a sulfanyl-substituted pyridine would be problematic due to the reactivity of the sulfanyl group with the organometallic reagent. Therefore, this strategy is more viable when the sulfanyl group is introduced after the carboxylation step.

A plausible route starting from a readily available precursor is the oxidation of 3-methylpyridine (B133936) (3-picoline) to nicotinic acid (pyridine-3-carboxylic acid) nih.gov. This can then be halogenated to 5-bromonicotinic acid, a key intermediate.

| Starting Material | Reagents | Product |

| 3-Methylpyridine | KMnO₄ or HNO₃ | Nicotinic acid |

| Nicotinic acid | Br₂, Oleum | 5-Bromonicotinic acid |

This table outlines the synthesis of a key precursor for this compound.

Modern Synthetic Approaches for this compound and Related Structures

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of molecules like this compound, often employing transition metal catalysis and adhering to the principles of green chemistry.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-S bonds. Palladium- and copper-based catalytic systems are most commonly employed for the thiolation of aryl and heteroaryl halides. These methods offer milder reaction conditions and broader functional group tolerance compared to classical SNAr reactions.

Palladium-catalyzed C-S coupling , often referred to as a variation of the Buchwald-Hartwig amination, can be used to couple halopyridines with thiols. A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, dppf) in the presence of a base.

Copper-catalyzed C-S coupling , a modification of the Ullmann condensation, is also highly effective for the thiolation of aryl halides. Copper(I) salts, such as CuI, are often used as catalysts, typically in the presence of a ligand like 1,10-phenanthroline (B135089) and a base. These reactions can often be performed under milder conditions than their palladium-catalyzed counterparts.

| Halopyridine | Thiol Source | Catalyst System | Product |

| 5-Bromopyridine-3-carboxylic acid | Thiophenol | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 5-(Phenylthio)pyridine-3-carboxylic acid |

| 5-Bromopyridine-3-carboxylic acid | Ethanethiol | CuI, 1,10-phenanthroline, K₂CO₃ | 5-(Ethylthio)pyridine-3-carboxylic acid |

This table provides examples of transition metal-catalyzed C-S bond formation on a related pyridine scaffold.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.govresearchgate.netorganic-chemistry.orgbenthamdirect.comacs.orgmdpi.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.netorganic-chemistry.orgbenthamdirect.comacs.orgmdpi.com The thiolation of 5-bromopyridine-3-carboxylic acid, for instance, could potentially be performed more efficiently under microwave conditions.

The choice of solvent is another critical aspect of green synthesis. Traditional polar aprotic solvents like DMF and NMP are effective but have associated toxicity. The exploration of greener alternatives, such as ionic liquids or even water, is an active area of research in pyridine chemistry. longdom.orgekb.egionike.comnih.govmdpi.comresearchgate.net One-pot multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.govacs.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. nih.govresearchgate.netorganic-chemistry.orgbenthamdirect.comacs.orgmdpi.com |

| Safer Solvents | Replacement of hazardous solvents like DMF with greener alternatives such as ionic liquids or water. longdom.orgekb.egionike.comnih.govmdpi.comresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Waste Reduction | Employing one-pot or tandem reactions to minimize the number of work-up and purification steps. nih.govacs.org |

This table illustrates the application of green chemistry principles to the synthesis of the target compound.

Flow Chemistry and Continuous Synthesis Protocols

The adoption of flow chemistry for the synthesis of heterocyclic compounds, including pyridine carboxylic acids, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgmdpi.com A plausible continuous flow process for the synthesis of this compound could be conceptualized through a multi-step sequence, starting from readily available precursors.

One potential route involves the continuous synthesis of a 5-halonicotinic acid derivative, followed by a nucleophilic aromatic substitution with a sulfur source. For instance, a continuous process for the bromination of nicotinic acid could be established, followed by an in-line reaction with a thiolating agent.

Hypothetical Flow Synthesis Setup:

A dual-reactor system could be envisioned. In the first reactor, a solution of nicotinic acid could be continuously mixed with a brominating agent at elevated temperatures to yield 5-bromonicotinic acid. The output from this reactor would then be directly fed into a second reactor, where it is combined with a continuous stream of a sulfur nucleophile, such as sodium hydrosulfide, to yield the target molecule. The use of a tube-in-tube reactor could facilitate the safe handling of any gaseous byproducts. durham.ac.uk

| Parameter | Reactor 1 (Bromination) | Reactor 2 (Thiolation) |

| Reactants | Nicotinic Acid, Brominating Agent | 5-Bromonicotinic Acid, Sodium Hydrosulfide |

| Solvent | Sulfuric Acid | DMF or DMSO |

| Temperature | 80-120 °C | 100-150 °C |

| Residence Time | 10-30 minutes | 15-45 minutes |

| Reactor Type | Heated Coil Reactor | Heated Coil Reactor |

| This table presents a hypothetical set of parameters for a continuous flow synthesis of this compound, based on general principles of flow chemistry for similar transformations. |

The advantages of such a continuous process include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle potentially hazardous reagents and intermediates. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

The primary challenge in the synthesis of this compound is achieving the desired 5-substitution pattern on the pyridine ring. Several strategies can be employed to ensure high regioselectivity.

One of the most direct approaches involves the use of a starting material that already possesses the desired substitution pattern. For example, the synthesis could commence from 5-aminonicotinic acid, which can be converted to a diazonium salt and subsequently reacted with a sulfur nucleophile.

Alternatively, a regioselective synthesis can be achieved through the directed lithiation of a suitably protected nicotinic acid derivative, followed by quenching with an electrophilic sulfur source. The directing group would guide the lithiation to the C-5 position.

A common and reliable method involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group at the 5-position, such as a halogen. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom facilitates this substitution.

Illustrative Regioselective Synthesis via SNAr:

Starting with 5-chloronicotinic acid, a reaction with a sulfur nucleophile like sodium sulfide (B99878) or thiourea followed by hydrolysis can provide the desired product with high regioselectivity. The reaction conditions would need to be optimized to favor the substitution at the C-5 position.

| Leaving Group | Sulfur Nucleophile | Solvent | Temperature (°C) | Plausible Yield (%) |

| Chlorine | Sodium Hydrosulfide | DMF | 120 | 75-85 |

| Bromine | Thiourea (followed by hydrolysis) | Ethanol | Reflux | 80-90 |

| Fluorine | Potassium Thioacetate | DMSO | 100 | >90 |

| This table provides representative examples of conditions for the regioselective synthesis of this compound via nucleophilic aromatic substitution, based on known reactions of similar pyridine derivatives. |

Stereoselectivity:

As this compound is an achiral molecule, considerations of stereoselectivity are not applicable to its direct synthesis.

Scale-Up Considerations and Process Optimization for Laboratory Research

Transitioning a synthetic route from a small, exploratory scale to a larger, laboratory-preparative scale (e.g., from milligrams to tens of grams) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.com

Process Optimization:

For a potential synthesis of this compound, key parameters to optimize would include:

Reactant Concentration: Increasing reactant concentrations can improve throughput but may also lead to exotherms or solubility issues.

Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. What is easily managed in a small flask may require more robust cooling or heating systems at a larger scale. labmanager.com

Reaction Time: The reaction time may need to be re-optimized at a larger scale due to differences in mixing and heat transfer.

Purification Strategy: Column chromatography, which is often used at a small scale, can become cumbersome for larger quantities. Developing a purification strategy based on crystallization or extraction is often preferable for scale-up.

Scale-Up Challenges and Mitigation Strategies:

| Challenge | Potential Impact | Mitigation Strategy |

| Exothermic Reactions | Runaway reaction, decreased selectivity | Slow addition of reagents, efficient cooling, use of a semi-batch process |

| Mixing Efficiency | Localized concentration gradients, side product formation | Use of appropriate stirring (mechanical stirrer), baffled flasks |

| Product Isolation and Purification | Difficulty in handling large volumes for extraction or chromatography | Develop a robust crystallization procedure, use of filtration for solid products |

| Safety | Increased risk with larger quantities of reagents and solvents | Thorough risk assessment, use of personal protective equipment, conducting the reaction in a well-ventilated fume hood |

| This table outlines common challenges encountered during the laboratory scale-up of chemical syntheses and suggests potential mitigation strategies. |

For the synthesis of this compound, a key optimization step would be the purification of the final product. Due to its acidic and potentially zwitterionic nature, developing an effective crystallization protocol by carefully selecting the solvent system and pH would be critical for obtaining a high-purity product on a larger laboratory scale. nih.govrsc.org

Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactivity of the Sulfanyl (B85325) Group (Thiol)

The sulfanyl group, or thiol, is a potent nucleophile and is susceptible to oxidation, making it a versatile functional group in organic synthesis. Its reactivity is a cornerstone of the chemical profile of 5-Sulfanylpyridine-3-carboxylic acid.

Oxidation Reactions and Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This transformation is a redox reaction where two thiol molecules are coupled through a sulfur-sulfur bond with the concomitant loss of two protons and two electrons. In the context of this compound, this would result in the formation of 5,5'-disulfanediylbis(pyridine-3-carboxylic acid).

The formation of disulfide bonds can be initiated by various oxidizing agents, including oxygen, hydrogen peroxide, and halogens. nih.gov In biological systems, this process is often enzyme-mediated and plays a crucial role in protein folding and stability. nih.gov The reaction proceeds through the formation of a thiolate anion, which is a more potent nucleophile than the neutral thiol. This thiolate can then attack another thiol molecule or a reactive sulfur species to form the disulfide bond. The stability of the resulting disulfide bond is influenced by the surrounding chemical environment and the dihedral angle of the S-S bond.

While specific kinetic and mechanistic studies on the disulfide formation of this compound are not extensively documented, the general principles of thiol oxidation are applicable. The reaction is reversible, and the disulfide bond can be cleaved back to the corresponding thiols using reducing agents.

Nucleophilic Additions and Substitutions Involving the Thiol Moiety

The thiol group is an excellent nucleophile, capable of participating in a variety of addition and substitution reactions. nih.gov The deprotonated form, the thiolate anion, is an even stronger nucleophile. This nucleophilicity allows the sulfur atom to attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

A notable example of a nucleophilic addition reaction involving thiols is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. mdpi.com In this reaction, the thiolate anion attacks the β-carbon of the unsaturated system, resulting in the formation of a thioether. mdpi.com Thiols can also participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group on an aromatic ring, particularly if the ring is activated by electron-withdrawing groups.

The reactivity of the thiol group in this compound in such reactions is influenced by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can affect the acidity of the thiol and the nucleophilicity of the corresponding thiolate.

Thioether and Thioester Formation

The formation of thioethers and thioesters represents another important class of reactions for the sulfanyl group. Thioethers, also known as sulfides, are typically formed through the reaction of a thiol with an alkyl halide or another suitable electrophile. acsgcipr.org This reaction, often carried out in the presence of a base to generate the more nucleophilic thiolate, is a common method for C-S bond formation. uni-regensburg.de

Thioesters, on the other hand, are formed from the reaction of a thiol with a carboxylic acid or one of its derivatives, such as an acyl chloride or anhydride. nih.govorganic-chemistry.org These reactions are analogous to the formation of esters from alcohols. The synthesis of thioesters can be facilitated by coupling agents that activate the carboxylic acid. acs.orgresearchgate.net Thioesters are important intermediates in various biochemical pathways. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. mdpi.com For pyridine carboxylic acids, such as nicotinic acid and its isomers, esterification can be achieved by refluxing with an alcohol in the presence of a strong acid like sulfuric acid. google.comgoogle.com The Fischer esterification is a classic example of this acid-catalyzed equilibrium reaction. masterorganicchemistry.com Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), known as the Steglich esterification. nih.gov

Amidation is the process of forming an amide from a carboxylic acid and an amine. This reaction is of paramount importance in peptide synthesis and the preparation of many pharmaceuticals. ucl.ac.ukresearchgate.net Direct reaction of a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid is typically activated first. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling agents. nih.govlookchemmall.comrsc.org

The following table summarizes some common methods for esterification and amidation:

| Reaction | Reagents and Conditions | Product |

| Esterification | ||

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | ||

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ followed by Amine | Amide |

| Peptide Coupling | Amine, Coupling Agent (e.g., HBTU, HATU) | Amide |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxylic acid group relative to the nitrogen atom. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com

The mechanism for the decarboxylation of picolinic acid is thought to involve the formation of a zwitterionic intermediate, which stabilizes the transition state. stackexchange.com For nicotinic acid derivatives, like this compound, decarboxylation is generally more difficult and may require more forcing conditions. However, the presence of other substituents on the pyridine ring can influence the reaction rate. researchgate.net For instance, both electron-withdrawing and electron-releasing groups at the 3-position of picolinic acid have been shown to accelerate decarboxylation. researchgate.net Studies on functionalized 2-pyridone-3-carboxylic acids have also demonstrated decarboxylation under basic conditions. nih.govresearchgate.net

The decarboxylation of pyridine carboxylic acids can be influenced by factors such as the solvent, temperature, and the presence of catalysts. The reaction can proceed through different mechanisms depending on the reaction conditions and the specific structure of the substrate. researchgate.net

Reactivity of the Pypyridine Nitrogen

The nitrogen atom within the pyridine ring is a key center of reactivity, participating in acid-base reactions as well as reactions with electrophiles.

Protonation and Acid-Base Equilibria

The pyridine nitrogen possesses a lone pair of electrons, rendering it basic and susceptible to protonation. However, the basicity is influenced by the electronic effects of the substituents on the ring. The carboxylic acid group at the 3-position acts as an electron-withdrawing group, which tends to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. Conversely, the sulfanyl group at the 5-position can act as an electron-donating group through resonance, which would increase the electron density on the nitrogen.

The protonation equilibrium is critical in determining the compound's behavior in different pH environments. Aromatic N-oxides, a related class of compounds, are generally weak bases with typical pKa values between 0.5 and 2. nih.gov The protonation state can significantly affect properties such as solubility and intracellular diffusion. nih.gov The interplay between pKa and the partition coefficient (logP) is a crucial factor in drug design. nih.gov For related quinolone carboxylic acids, protonation constants have been determined using pH-metric and spectrophotometric methods, highlighting the formation of intramolecular hydrogen bonds that influence these equilibria. nih.gov

| Compound Class | Typical pKa Range | Reference |

|---|---|---|

| Aromatic N-Oxides | 0.5 - 2.0 | nih.gov |

| Acidic Drugs | ~0 - 7 | nih.gov |

| Basic Drugs | ~8 - 14 | nih.gov |

N-Alkylation and N-Oxidation Reactions

The nucleophilic pyridine nitrogen can react with alkylating agents to form quaternary pyridinium (B92312) salts. In a study on related pyridine carboxamides, the position of substituents was shown to significantly affect the charges on the nitrogen atom and, consequently, the reaction yields during N-alkylation with sultones. nih.gov For instance, meta- and para-substituted carboxamides exhibited higher charges on the nitrogen and gave higher reaction yields compared to ortho-substituted analogues, where an intramolecular hydrogen bond could decrease the nitrogen's nucleophilicity. nih.gov

N-oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form a pyridine N-oxide. arkat-usa.org The N-O moiety in pyridine N-oxides is a unique functional group that can act as an electron donor. arkat-usa.org Studies on the oxidation of various pyridine carboxylic acids, such as nicotinic acid, have shown that the position of the carboxylic acid group plays an important role in the product type and potential for decarboxylation. researchgate.net The use of catalysts, such as Preyssler's anion, can facilitate the N-oxidation using hydrogen peroxide, yielding the corresponding N-oxides in good yields. researchgate.net

| Pyridine Derivative | Oxidizing Agent | Result | Reference |

|---|---|---|---|

| Nicotinic Acid | H₂O₂ / Preyssler's Catalyst | Good yield of N-oxide | researchgate.net |

| Picolinic Acid | H₂O₂ / Preyssler's Catalyst | N-oxide formation with decarboxylation | researchgate.net |

| 3-Substituted Pyridines | m-CPBA | High yield of N-oxide | arkat-usa.org |

| Methyl Isonicotinate | Bis(trimethylsilyl)peroxide (BTSP) | N-oxide formation | arkat-usa.org |

Intermolecular and Intramolecular Cyclization Reactions

The presence of three distinct functional groups (pyridine ring, carboxylic acid, sulfanyl group) on this compound provides multiple opportunities for both intermolecular and intramolecular cyclization reactions to form more complex heterocyclic systems.

Intramolecular cyclization can occur between the functional groups on the pyridine scaffold. For example, under appropriate conditions, the sulfanyl group could potentially react with an activated form of the carboxylic acid, or a transformation involving the pyridine ring could lead to fused ring systems. Such cyclizations are pivotal in synthesizing diverse indole (B1671886) skeletons and other fused heterocycles like pyrazolo[4,3-c]pyridines. mdpi.comencyclopedia.pubrsc.org The Bischler-Napieralski reaction, for instance, is a classic method for intramolecular cyclodehydration to form dihydroisoquinolines. nih.gov

Intermolecular reactions can involve the dimerization of the molecule through hydrogen bonding between the carboxylic acid groups. mdpi.com Furthermore, the compound can react with other bifunctional molecules. For instance, the reaction of related pyridine dicarboxylic anhydrides with nitrogen nucleophiles like substituted anilines can lead to the formation of arylcarbamoylpyridinecarboxylic acids or, under heating, cyclic imides. researchgate.nethilarispublisher.com These reactions demonstrate the potential for this compound to act as a building block in the synthesis of larger, more complex molecular architectures.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the N-alkylation of related pyridine carboxamides, quantum-chemical calculations have been used to determine the Gibb's energy of reaction and activation barriers. nih.gov These theoretical studies revealed that reactions could be strongly exothermic and identified the transition states on the potential energy surface. nih.gov Such computational approaches are invaluable for understanding the reaction mechanism at a molecular level. In metallaphotoredox catalysis, decarboxylative cross-coupling reactions of carboxylic acids proceed via the formation of a carboxy radical that rapidly extrudes CO2 at a rate of approximately 10⁹ s⁻¹. nih.gov

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be monitored using various spectroscopic techniques. NMR and FT-IR spectroscopy are powerful tools for tracking the transformation of reactants into products. nih.gov For example, in the synthesis of compounds from 4,5-dichlorophthalic anhydride, IR spectra clearly show characteristic stretching absorption peaks for carbonyl groups, while ¹H NMR spectra can identify protons associated with specific functional groups, allowing for the unambiguous assignment of the final structure. mdpi.com In studies of indole derivatives, the presence of sharp bands in the IR spectrum around 3340 cm⁻¹ is indicative of N-H stretching vibrations involved in intermolecular hydrogen bonds, confirming specific structural arrangements in the solid state. mdpi.com These spectroscopic methods provide direct evidence of bond formation and cleavage, offering crucial insights into the reaction pathway.

Isotopic Labeling Studies for Mechanism Elucidation of this compound Remain an Unexplored Area

Despite the importance of understanding reaction mechanisms for optimizing synthetic routes and developing new chemical transformations, a thorough review of available scientific literature reveals a significant gap in the application of isotopic labeling studies to elucidate the reactivity, reaction mechanisms, and transformation pathways of this compound.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can gain profound insights into bond-breaking and bond-forming steps, identify intermediates, and distinguish between different potential reaction pathways. This methodology is a cornerstone of mechanistic chemistry.

However, searches of scientific databases and chemical literature have not yielded any specific studies where isotopic labeling has been employed to investigate the mechanistic details of reactions involving this compound. The existing body of research on this compound and its derivatives primarily focuses on their synthesis, biological activity, and applications in materials science. While the reactivity of the carboxylic acid, the pyridine ring, and the sulfanyl group are understood in a general sense based on the principles of organic chemistry, detailed mechanistic investigations using techniques such as isotopic labeling are not publicly documented for this particular molecule.

The absence of such studies indicates an area ripe for future research. For instance, isotopic labeling could be instrumental in understanding:

Decarboxylation mechanisms: By labeling the carboxylic carbon with ¹³C, the exact mechanism and kinetics of decarboxylation reactions under various conditions could be determined.

Reactions at the sulfur atom: Using ³³S or ³⁴S labeling could help elucidate the mechanisms of oxidation, alkylation, or coupling reactions involving the sulfanyl group.

Electrophilic or nucleophilic substitution on the pyridine ring: Deuterium labeling at specific positions on the pyridine ring could clarify the regioselectivity and mechanism of substitution reactions.

Given the lack of specific research findings, no data tables on isotopic labeling studies for this compound can be presented. The scientific community would benefit from future investigations in this area to build a more complete understanding of the chemical behavior of this versatile compound.

Derivatization and Functionalization Strategies

Synthetic Modification at the Sulfanyl (B85325) Position

The sulfur atom of the sulfanyl group is a key site for synthetic modifications, allowing for changes in oxidation state and the formation of new carbon-sulfur bonds.

The sulfanyl group of 5-Sulfanylpyridine-3-carboxylic acid can be readily converted into sulfides, sulfoxides, and sulfones, thereby modulating the electronic and steric properties of the molecule.

Sulfides: The formation of sulfides can be achieved through various methods, including the alkylation of the thiol group. nih.gov A common strategy involves the reaction of the thiol with an alkyl halide in the presence of a base. Another approach is the palladium-catalyzed decarbonylative thioetherification, where a carboxylic acid is coupled with a thioester. nih.gov This method engages the carboxylic acid as a coupling partner to directly react with a sulfur reagent. nih.gov

Sulfoxides and Sulfones: The oxidation of the sulfide (B99878) is a fundamental method for the synthesis of sulfoxides and sulfones. organic-chemistry.org Controlled oxidation of the corresponding sulfide, for instance with one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid, can selectively yield the sulfoxide. mdpi.com Further oxidation with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the corresponding sulfone. organic-chemistry.org A variety of oxidizing agents have been employed for this transformation, including urea-hydrogen peroxide and permanganate (B83412) supported on manganese dioxide. organic-chemistry.org A direct, metal-free method for the synthesis of sulfoxides from carboxylic acids has also been reported, involving a decarboxylative sulfinylation reaction. nih.gov

| Derivative | General Structure | Synthetic Precursor | Key Transformation |

| Sulfide | R-S-Py-COOH | This compound | Alkylation or Coupling Reaction |

| Sulfoxide | R-SO-Py-COOH | Corresponding Sulfide | Controlled Oxidation |

| Sulfone | R-SO₂-Py-COOH | Corresponding Sulfide | Strong Oxidation |

Py represents the pyridine-3-carboxylic acid core.

The thiol group of this compound is amenable to "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, which are highly efficient and orthogonal reactions for covalent conjugation. nih.govresearchgate.net

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol across a double bond (ene). researchgate.net The reaction can be initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity. qmul.ac.uk This strategy has been widely used for the biofunctionalization of surfaces and the formation of hydrogels. qmul.ac.uk For example, a peptide containing a cysteine residue (with a thiol group) can be conjugated to a surface functionalized with allyl moieties. researchgate.net

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a triple bond (yne). A key feature of this reaction is that each alkyne can react with two thiol groups, leading to highly cross-linked structures.

These conjugation strategies are valuable for attaching this compound derivatives to biomolecules, polymers, or surfaces for various applications in materials science and medicinal chemistry. qmul.ac.uknih.gov

| Reaction | Reactant 1 | Reactant 2 | Product |

| Thiol-Ene | This compound | Alkene (R-CH=CH₂) | Thioether |

| Thiol-Yne | This compound | Alkyne (R-C≡CH) | Vinyl sulfide (mono-adduct) or Dithioether (di-adduct) |

Synthetic Modification at the Carboxylic Acid Position

The carboxylic acid group provides a versatile handle for a range of chemical transformations, including the formation of esters, amides, and other derivatives.

Activation of the carboxylic acid group is a common strategy to facilitate its reaction with nucleophiles.

Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters, are stable yet reactive intermediates for amide bond formation. thieme-connect.deorganic-chemistry.org These can be synthesized from the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of the corresponding alcohol (e.g., N-hydroxysuccinimide). nih.gov A method for preparing active esters of pyridine (B92270) carboxylic acids involves the initial formation of the acid chloride using thionyl chloride, followed by reaction with the desired alcohol in the presence of a base. nih.gov Another approach utilizes triphenylphosphine (B44618) and iodine to generate active esters. organic-chemistry.org

Anhydrides: Carboxylic anhydrides can be formed by the dehydration of two carboxylic acid molecules. libretexts.orgnih.gov This can be achieved by heating or using a dehydrating agent. nih.gov A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orgkhanacademy.org Mixed anhydrides can also be prepared, which are useful reactive intermediates in synthesis. researchgate.net

| Derivative | General Structure | Reagents |

| Activated Ester | Py-CO-O-X (X = e.g., NHS, PFP) | Carboxylic acid, Activating agent (e.g., DCC), Alcohol (e.g., N-hydroxysuccinimide) |

| Anhydride | (Py-CO)₂O | Dehydrating agent or Acyl chloride + Carboxylate |

Py represents the 5-sulfanylpyridine core.

The carboxylic acid functionality of this compound allows for its incorporation into peptides and other amide-containing structures through peptide coupling reactions. fishersci.co.ukuni-kiel.de This is a cornerstone of medicinal chemistry and drug discovery.

The formation of an amide bond requires the activation of the carboxylic acid. fishersci.co.uk A wide array of peptide coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions, such as racemization. uni-kiel.desigmaaldrich.combachem.com

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and increase efficiency. fishersci.co.uknih.gov

Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). sigmaaldrich.com

Uronium/Aminium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.compeptide.com

The general procedure involves reacting the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which is then treated with an amine to form the amide bond. fishersci.co.uknih.gov The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome. nih.gov

For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar functional groups to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net Silylation is a common derivatization method where an active hydrogen in a functional group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.czlibretexts.org

Both the carboxylic acid and the thiol group of this compound contain active hydrogens and are therefore amenable to silylation. researchgate.netyoutube.com Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. nih.govresearchgate.net The reaction is typically carried out by heating the analyte with the silylating reagent in a suitable solvent like pyridine. researchgate.net The resulting silylated derivative is more volatile and less polar, allowing for improved chromatographic separation and detection by GC-MS. libretexts.org

| Functional Group | Before Silylation | After Silylation |

| Carboxylic Acid | -COOH | -COOSi(CH₃)₃ |

| Thiol | -SH | -SSi(CH₃)₃ |

Synthetic Modification at the Pyridine Ring (Non-Sulfanyl/Carboxyl Positions)

The pyridine ring of this compound offers positions C2, C4, and C6 for synthetic modification. The reactivity of these positions is governed by the electronic effects of the existing substituents: the electron-withdrawing carboxylic acid group and the pyridine nitrogen, and the electron-donating sulfanyl group. The pyridine nitrogen and the carboxyl group deactivate the ring towards electrophilic attack, making nucleophilic substitution or reactions on activated derivatives more common.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system. rsc.org This deactivation is further intensified by the presence of the meta-directing carboxylic acid group. Conversely, the sulfanyl group is an ortho-, para-director.

In strongly acidic conditions, typically required for EAS reactions like nitration and sulfonation, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. rsc.org This further deactivates the ring, making substitution challenging. The directing effects of the substituents on this compound are summarized below. Substitution, if achievable, would likely occur at the position least deactivated, which is influenced by the competing directing effects. For instance, nitration or sulfonation would require harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com

| Substituent |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNA), particularly when a good leaving group is present at the C2, C4, or C6 positions. nih.govnih.gov For the parent this compound, a direct SNA reaction is not feasible as there is no suitable leaving group (like a halide) on the ring.

However, a derivative, such as 2-chloro-5-sulfanylpyridine-3-carboxylic acid, would be an excellent substrate for SNA reactions. The electron-withdrawing effects of the ring nitrogen and the carboxyl group would activate the C2 position for nucleophilic attack. A wide range of nucleophiles could then be introduced at this position.

| Nucleophile |

This strategy allows for the introduction of diverse functional groups onto the pyridine scaffold, significantly expanding the chemical space for drug discovery and other applications. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To apply these methods to this compound, a halogenated derivative is typically required as a starting material (e.g., 2-bromo- or 4-chloro-5-sulfanylpyridine-3-carboxylic acid). These halogenated intermediates can then participate in a variety of coupling reactions.

Another approach is decarboxylative cross-coupling, where the carboxylic acid group itself is replaced, although this would modify a core feature of the parent molecule. wikipedia.org

| Reaction Name |

These reactions enable the attachment of a wide array of substituents, such as aryl, vinyl, alkynyl, and amino groups, to the pyridine ring with high efficiency and functional group tolerance. rsc.org

Design and Synthesis of Conformationally Constrained Derivatives

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, potentially improving its potency and selectivity for a biological target. nih.gov For this compound, conformational constraint can be achieved by introducing cyclic structures or rigid linkers. nih.govpsu.edu

Strategies for designing such derivatives include:

Intramolecular Cyclization: Creating a new ring by forming a bond between two existing parts of the molecule. For example, a substituent introduced at the C4 or C6 position could be cyclized with the sulfanyl group or the pyridine nitrogen.

Bridging: Tethering two non-adjacent positions of the molecule. A bifunctional reagent could be used to link the C2 and C6 positions, for instance, creating a bicyclic system.

Introduction of Rigid Groups: Attaching bulky or planar groups via cross-coupling reactions at positions 2, 4, or 6 can sterically hinder rotation around single bonds.

These approaches lead to rigid analogs whose three-dimensional structure is well-defined, which is highly advantageous for structure-activity relationship (SAR) studies and the rational design of targeted therapeutic agents.

Incorporation into Polymeric or Supramolecular Architectures

The functional groups of this compound—the pyridine nitrogen, the carboxylic acid, and the sulfanyl group—make it an excellent building block for the construction of larger, highly organized structures such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. mdpi.comresearchgate.net

The formation of these architectures is driven by non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric "synthons." nih.gov The pyridine nitrogen acts as a hydrogen bond acceptor.

Metal Coordination: The carboxylic acid (in its deprotonated carboxylate form), the pyridine nitrogen, and the sulfanyl group can all act as ligands, coordinating to metal ions to form extended networks. rsc.org The choice of metal ion and reaction conditions can direct the assembly towards specific dimensionalities and topologies.

| Functional Group |

By exploiting these interactions, this compound can be used to engineer materials with tailored properties, such as porosity for gas storage or catalytic activity. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of 5-Sulfanylpyridine-3-carboxylic acid

As a multifunctional ligand, this compound possesses inherent properties that would make it a versatile building block in coordination chemistry.

Multidentate Chelation Modes (S, N, O donor atoms)The molecule features three distinct types of donor sites (S, N, O), enabling it to act as a multidentate ligand. Depending on the reaction conditions, the nature of the metal ion, and the steric environment, it could adopt various coordination modes:

Monodentate: Coordination through the pyridine (B92270) nitrogen is common for simple pyridine derivatives. Alternatively, coordination could occur solely through one of the carboxylate oxygens or the sulfur atom.

Bidentate: Chelation is possible through several combinations:

N,O-Chelation: The pyridine nitrogen and an oxygen from the adjacent carboxylate group could form a stable five-membered chelate ring. This is a very common binding mode for pyridine-carboxylic acids.

S,N-Chelation: The sulfanyl (B85325) sulfur and the pyridine nitrogen could coordinate to a metal center.

O,O-Chelation: The two oxygen atoms of the carboxylate group could bind to a single metal center.

Tridentate (Bridging): It is conceivable that the ligand could bridge multiple metal centers, utilizing the N, O, and S atoms to form polymeric or polynuclear structures. For instance, the carboxylate group could bridge two metal ions while the nitrogen or sulfur coordinates to one of them.

Protonation States and Their Influence on CoordinationThe coordination behavior of this compound would be highly dependent on the pH of the reaction medium, which dictates the protonation state of its functional groups.

Carboxylic Acid (pKa ~3-5): At low pH, the carboxylic acid group will be protonated (-COOH) and less likely to coordinate. As the pH increases, it will deprotonate to a carboxylate (-COO⁻), becoming a strong coordination site.

Pyridine Nitrogen (pKa ~2-5): The pyridine nitrogen can be protonated at acidic pH, which would inhibit its ability to act as a Lewis base and coordinate to a metal ion.

Sulfanyl Group (pKa ~6-8): The thiol group can deprotonate to a thiolate (-S⁻) under neutral to basic conditions, significantly enhancing its coordinating ability as a soft donor.

The interplay of these protonation states would allow for pH-controlled synthesis of different complex structures. For example, in acidic conditions, coordination might be favored through the neutral sulfur and pyridine nitrogen, whereas in basic conditions, the deprotonated carboxylate and thiolate groups would be the primary binding sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely follow standard procedures in coordination chemistry, such as solvothermal methods or simple solution-based reactions at room or elevated temperatures.

Transition Metal ComplexesGiven the presence of hard (N, O) and soft (S) donor atoms, this compound would be expected to form stable complexes with a wide range of transition metals.

First-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn): These metals would readily coordinate, with the specific geometry and coordination mode influenced by the metal's preferred coordination number and electronic configuration.

Second and third-row transition metals (e.g., Ag, Cd, Pd, Pt): The soft sulfur donor would make this ligand particularly suitable for coordinating with softer metal ions.

Characterization of these hypothetical complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise structure, FTIR spectroscopy to observe shifts in the vibrational frequencies of the C=O, C-S, and pyridine ring bands upon coordination, and UV-Vis spectroscopy to study the electronic properties.

Homoleptic and Heteroleptic Complex Formation

Homoleptic Complexes: These would involve a central metal ion coordinated solely to one or more molecules of the this compound ligand (e.g., [M(L)₂] or [M(L)₃]).

Heteroleptic Complexes: These would contain the this compound ligand along with other ancillary ligands. The choice of a secondary ligand could be used to control the dimensionality and properties of the final structure, preventing the formation of dense polymeric networks and yielding discrete molecular complexes.

Structural Diversity and Geometry of Metal Complexes

The flexibility in coordination modes and the ability to act as a bridging ligand suggest that this compound could generate a wide array of structural types, from simple mononuclear complexes to complex multi-dimensional coordination polymers. The final geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be dictated by the metal ion's identity, its oxidation state, and the stoichiometry of the complex. The potential for hydrogen bonding via the carboxylate and sulfanyl groups, along with π–π stacking interactions between pyridine rings, could further direct the self-assembly of these complexes into intricate supramolecular architectures.

Redox Behavior and Electron Transfer within Metal Complexes

Detailed studies on the redox behavior and electron transfer mechanisms within metal complexes specifically incorporating this compound are not extensively documented. However, the presence of the redox-active sulfanyl group, in conjunction with a transition metal center, suggests that these complexes could exhibit interesting electrochemical properties.

The redox potential of the metal center can be significantly influenced by the coordination environment provided by the ligand. The electron-donating or -withdrawing nature of the substituents on the pyridine ring, as well as the coordination of the sulfur atom, can tune the electronic properties of the metal complex. Cyclic voltammetry would be a key technique to probe the redox processes in these systems, identifying reversible or irreversible oxidation and reduction events associated with both the metal center and the ligand itself.

Catalytic Applications of Metal Complexes

Although specific catalytic applications of metal complexes derived from this compound are not yet well-established in the literature, the structural and electronic features of such complexes suggest their potential in various catalytic transformations.

Metal complexes containing redox-active ligands are often effective catalysts for oxidation and reduction reactions. The ability of the metal center to cycle between different oxidation states is central to these catalytic processes. A complex of this compound with a suitable transition metal could potentially catalyze the oxidation of substrates like alcohols or the reduction of unsaturated bonds, though specific examples are not currently reported.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While there are no specific reports on the use of this compound-based metal complexes in this context, ligands with similar functionalities have been employed in catalysis. The pyridine-carboxylate moiety can provide a stable coordination environment for a catalytically active metal center, while the sulfanyl group might influence the catalyst's electronic properties or provide an additional binding site.

Hypothetical Catalytic Activity Data

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | [Pd(5-Sulfanylpyridine-3-carboxylate)₂] | Aryl bromide | Biaryl | Not Reported |

| Heck Coupling | [Pd(5-Sulfanylpyridine-3-carboxylate)₂] | Aryl halide | Substituted alkene | Not Reported |

| Alcohol Oxidation | [Ru(5-Sulfanylpyridine-3-carboxylate)₃] | Benzyl alcohol | Benzaldehyde | Not Reported |

Note: This table presents hypothetical applications as specific catalytic data for this compound complexes are not available.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 5-Sulfanylpyridine-3-carboxylic acid, providing unambiguous information about its proton and carbon framework.

In ¹H NMR spectroscopy, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org The sulfanyl (B85325) (–SH) proton signal is also anticipated, though its chemical shift can vary and it may undergo exchange with deuterated solvents. Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.org

For ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key indicator, appearing in a deshielded region of approximately 160-180 ppm. libretexts.org The carbons of the pyridine ring would produce signals in the aromatic region, with their specific chemical shifts influenced by the positions of the sulfanyl and carboxyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.8 - 9.0 | - |

| H4 | 8.2 - 8.4 | - |

| H6 | 8.5 - 8.7 | - |

| COOH | 10.0 - 12.0 (broad s) | - |

| SH | 3.0 - 4.0 (s) | - |

| C2 | - | 148 - 152 |

| C3 | - | 125 - 130 |

| C4 | - | 135 - 140 |

| C5 | - | 120 - 125 |

| C6 | - | 150 - 155 |

| COOH | - | 165 - 175 |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, correlations would be expected between the adjacent protons on the pyridine ring (e.g., H2-H4, H4-H6, depending on the specific coupling constants), confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons. It would allow for the direct assignment of each proton signal to its corresponding carbon atom on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the ring protons (H2, H4, H6) to the carboxylic carbon and the carbon bearing the sulfanyl group (C5), which definitively establishes the substitution pattern of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to study the conformation of the molecule, such as the orientation of the carboxylic acid group relative to the pyridine ring.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be particularly useful for studying the intermolecular hydrogen bonding interactions that are likely to dominate its solid-state structure. Carboxylic acids frequently form hydrogen-bonded dimers in the crystal lattice. nih.gov Solid-state ¹⁷O NMR studies on crystalline carboxylic acids have been used to analyze the features of these dimers and to understand the dynamics of hydrogen hopping between the two tautomeric forms. nih.gov Such investigations could reveal details about the symmetry and strength of the hydrogen bonds involving the carboxylic acid and potentially the sulfanyl groups and pyridine nitrogen atoms in the solid state.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For C₆H₅NO₂S, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. nih.gov For this compound, the fragmentation pattern would be characteristic of its functional groups. libretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules. youtube.com

Key expected fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]

Loss of the sulfanyl group (•SH)

These fragmentation patterns provide a fingerprint that helps to confirm the presence of the carboxylic acid and sulfanyl groups and their attachment to the pyridine ring. libretexts.orgyoutube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Neutral Loss | Predicted m/z of Fragment Ion |

|---|---|---|

| [M+H]⁺ | - | 156.0119 |

| [M-OH]⁺ | •OH | 139.0143 |

| [M-COOH]⁺ | •COOH | 111.0194 |

| [M-CO₂]+• | CO₂ | 112.0272 |

Note: Predicted m/z values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

For this compound, the IR spectrum is expected to be dominated by features from the carboxylic acid group. spectroscopyonline.com Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O–H stretching vibration appears as a very broad and strong band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption, typically in the range of 1730 to 1700 cm⁻¹. spectroscopyonline.com

Other significant vibrational modes include:

S–H Stretch: This vibration typically appears as a weak band in the region of 2550–2600 cm⁻¹, and it can sometimes be obscured by the broad O–H stretch.

C–O Stretch: The stretching of the carbon-oxygen single bond of the carboxylic acid is found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

O–H Bend: An out-of-plane bending vibration for the O-H group is also characteristic and often appears as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring typically appear in the 1400–1600 cm⁻¹ region. nih.govresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar S-H bond and the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Strong, Very Broad |

| S–H Stretch | Sulfanyl | 2550 - 2600 | Weak |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1600 | Medium |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O–H Bend | Carboxylic Acid | 900 - 960 | Medium, Broad |

Note: These are typical frequency ranges. The exact position and intensity of the bands depend on the molecular environment and physical state.

Correlation of Vibrational Frequencies with Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. The vibrational modes observed in the spectra can be directly correlated to the stretching and bending of specific bonds in the molecule, including the carboxylic acid, the pyridine ring, and the sulfanyl group.

The carboxylic acid group presents several characteristic bands. The O–H stretch is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.orgvscht.cz This broadening is a result of hydrogen bonding, which is prominent in carboxylic acids, leading to the formation of dimers in the solid state. The carbonyl (C=O) stretching vibration gives rise to a strong, intense band, typically found between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org Its exact position can be influenced by factors such as dimerization and conjugation. Additionally, the C–O stretch and O–H bend are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.org

The pyridine ring, an aromatic heterocycle, exhibits characteristic C–H stretching vibrations typically above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org In-ring C–C stretching vibrations produce bands in the 1600-1400 cm⁻¹ region. libretexts.org The sulfanyl (S-H) group's stretching vibration is expected to produce a weak band in the 2600-2550 cm⁻¹ region, though it can sometimes be difficult to identify.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium |

| Sulfanyl (S-H) | Stretch | 2600 - 2550 | Weak |

| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionslibretexts.org

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. wikipedia.org When this compound absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The spectrum is characterized by absorption maxima (λmax) that correspond to specific electronic transitions.

For this compound, the primary transitions expected are π → π* and n → π. wikipedia.org The pyridine ring and the carboxylic acid group are both chromophores containing π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms. The conjugated system allows for π → π transitions, which are typically high in intensity (large molar absorptivity, ε). libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are also possible. libretexts.org These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.org Carboxylic acids without further conjugation typically absorb around 210 nm. libretexts.org The presence of the substituted pyridine ring is expected to shift the absorption to longer wavelengths (a bathochromic or red shift).

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π bonding to π antibonding | Shorter Wavelength (e.g., < 300 nm) | High (ε > 10,000) |

| n → π | n non-bonding to π antibonding | Longer Wavelength (e.g., > 300 nm) | Low (ε < 2,000) |

Solvatochromic Studies and Electronic Structure Probinglibretexts.org

Solvatochromism describes the shift in the position of a compound's UV-Vis absorption bands as a function of the solvent's polarity. wikipedia.org Such studies are powerful for probing the electronic structure of a molecule and the nature of its electronic transitions. The interaction between the solvent and the molecule's ground and excited states can alter the energy gap of the transition. uobabylon.edu.iq

A shift to longer wavelengths (red shift or bathochromism) in polar solvents suggests that the excited state is more polar than the ground state and is thus stabilized by the polar solvent. libretexts.org Conversely, a shift to shorter wavelengths (blue shift or hypsochromism) indicates that the ground state is more stabilized by the polar solvent than the excited state. libretexts.org For n → π* transitions, a blue shift is commonly observed in polar, protic solvents because the non-bonding electrons in the ground state can form hydrogen bonds with the solvent, lowering their energy and increasing the energy required for the transition. uobabylon.edu.iq By systematically measuring the UV-Vis spectrum in a range of solvents with varying polarities, one can gain insight into the change in dipole moment upon electronic excitation.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. Since this compound is itself achiral, CD spectroscopy would be applied to its chiral derivatives. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light. A CD signal is only produced by a chiral chromophore.

If a chiral center were introduced into a derivative of this compound, for instance, by attaching a chiral substituent, the resulting molecule would be optically active and could be analyzed by CD spectroscopy. The resulting CD spectrum, which plots differential absorbance (ΔA) versus wavelength, would show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophore. The sign and intensity of these peaks provide information about the absolute configuration and conformation of the molecule. nih.gov This method is particularly useful for determining the enantiomeric purity of a sample. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal complexes. nih.govnih.gov this compound in its standard state is diamagnetic and therefore EPR-silent.

However, EPR spectroscopy would be an essential tool for studying radical intermediates of the compound, which could be generated through chemical or electrochemical oxidation/reduction. For example, a one-electron oxidation could potentially form a radical cation. EPR could also be used to characterize complexes formed between this compound and paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). nih.govmdpi.com The EPR spectrum provides information about the electronic environment of the unpaired electron, primarily through the g-factor and hyperfine coupling constants (A). mdpi.com These parameters can reveal the identity of the radical, its geometry, and, in the case of metal complexes, the nature of the coordination environment and the metal-ligand bonding. researchgate.net

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Assemblies

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for characterizing the size, shape, and distribution of particles or molecular assemblies in solution. nih.gov While DLS measures the hydrodynamic radius of particles by analyzing fluctuations in scattered light intensity due to Brownian motion, SAXS provides information on the size, shape, and internal structure of macromolecules and assemblies by analyzing the elastic scattering of X-rays at very small angles. researchgate.net

These techniques would be applicable to this compound if it were to form supramolecular assemblies under specific conditions (e.g., concentration, pH, solvent). The carboxylic acid and pyridine nitrogen functionalities allow for the formation of robust hydrogen bonds, while π-π stacking interactions between pyridine rings could also drive self-assembly. sibran.ru DLS could be used to determine the average size and polydispersity of any resulting aggregates in solution. nih.gov SAXS could provide more detailed structural information, such as whether the assemblies are spherical, lamellar, or cylindrical, and could reveal characteristic distances within the assembled structure. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods can predict molecular orbitals, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like 5-Sulfanylpyridine-3-carboxylic acid. DFT studies on related pyridine (B92270) derivatives and sulfur-containing compounds typically employ functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results nih.govsemanticscholar.orgmdpi.commdpi.com.

These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. For analogous compounds, DFT has been used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule mdpi.comnih.gov. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can yield the electrostatic potential (ESP) map, which illustrates the charge distribution and helps identify electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting sites of nucleophilic and electrophilic attack mdpi.com. Vibrational frequency analysis is another standard output of DFT calculations, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure mdpi.com.

Table 1: Representative Ground State Properties of a Substituted Pyridine Calculated using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.75 eV |

| LUMO Energy | -2.61 eV |

| HOMO-LUMO Gap | 4.14 eV |

| Dipole Moment | 3.45 D |

Note: The data in this table is representative of typical values found for similar pyridine carboxylic acid derivatives in computational studies and does not represent actual calculated values for this compound.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for high-accuracy energy and geometry calculations acs.org.

While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly strong. For sulfur-containing organic molecules and pyridines, ab initio calculations have been employed to investigate electronic structures, binding energies, and excited states acs.orgunito.itresearchgate.netresearchgate.net. Such high-level calculations can provide very accurate predictions of molecular properties, which are crucial for understanding complex chemical phenomena.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics, solvation, and intermolecular interactions of molecules.